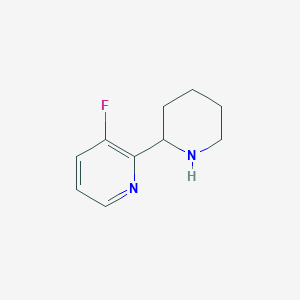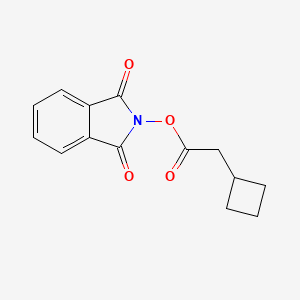
(4-Ethyl-2-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
(4-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde, (4-Ethyl-2-methylbenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions
(4-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Ethyl-2-methylbenzaldehyde) using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to (4-Ethyl-2-methylphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Ethyl-2-methylphenyl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: (4-Ethyl-2-methylbenzaldehyde)
Reduction: (4-Ethyl-2-methylphenyl)methane
Substitution: (4-Ethyl-2-methylphenyl)chloride
科学的研究の応用
(4-Ethyl-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (4-Ethyl-2-methylphenyl)methanol involves its ability to act as a proton donor in organic reactions. It can also function as a Lewis acid in certain catalytic processes and as a reducing agent in specific reactions. The compound interacts with various molecular targets and pathways, depending on the specific reaction or application.
類似化合物との比較
Similar Compounds
Benzyl alcohol: The parent compound of (4-Ethyl-2-methylphenyl)methanol, with a hydroxyl group attached to a benzene ring.
(4-Methylphenyl)methanol: A similar compound with a methyl group at the fourth position of the benzene ring.
(4-Ethylphenyl)methanol: A compound with an ethyl group at the fourth position of the benzene ring.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and properties compared to other similar compounds. This unique substitution pattern can lead to different chemical behaviors and applications in various fields.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(4-ethyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-6,11H,3,7H2,1-2H3 |
InChIキー |
QGWBKYRTHHWFGD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


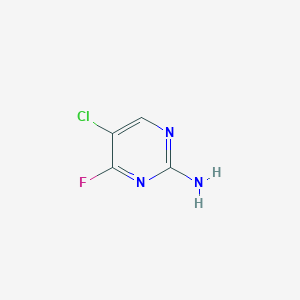
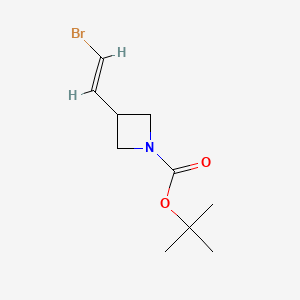
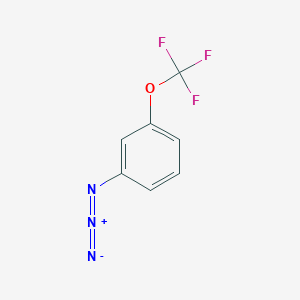


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
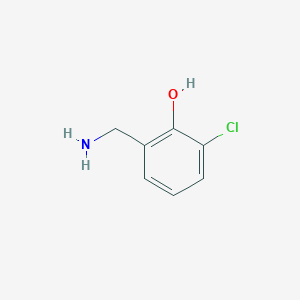

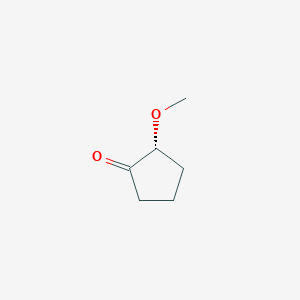
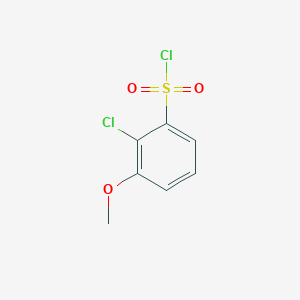
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
